4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methylbenzoate
Description
4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methylbenzoate is a heterocyclic compound featuring a pyrroloquinolinone core fused with a benzoate ester. Its molecular formula is C₂₁H₁₇NO₄, with a monoisotopic mass of 347.1158 and an average mass of 347.37 g/mol . The compound is distinguished by methyl groups at positions 4,4,6 on the pyrroloquinolinone ring and a 2-methylbenzoate ester at position 7. This structural configuration contributes to its physicochemical properties, including moderate lipophilicity (predicted logP ~3.26) and a polar surface area of ~116.98 Ų, which may influence solubility and bioavailability .
Synthesis typically involves condensation of pyrrolo[3,2,1-ij]quinoline-1,2-diones with substituted benzoic acid derivatives under acidic conditions, followed by purification via recrystallization .
Properties
IUPAC Name |
(9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) 2-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-12-7-5-6-8-15(12)21(26)27-14-9-16-13(2)11-22(3,4)23-18(16)17(10-14)19(24)20(23)25/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNIGWKBJIYOGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C4C(=C2)C(=O)C(=O)N4C(C=C3C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methylbenzoate (CAS No. 727664-64-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and other pharmacological profiles based on available research findings.
The compound's molecular structure includes a pyrrole ring fused with a quinoline moiety and a methylbenzoate side chain. Its molecular formula is , with a molecular weight of approximately 365.35 g/mol.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance:
- Antibacterial Efficacy : A study evaluated various derivatives of pyrroloquinolines against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to range from 0.125 to 8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Pyrroloquinoline Derivative | 0.125 - 8 | Staphylococcus aureus |
| Escherichia coli |
Cytotoxicity and Anticancer Activity
The compound's cytotoxic effects have been investigated in several cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation through various mechanisms:
- Cell Lines Tested : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrroloquinoline derivatives. Modifications at specific positions on the aromatic rings significantly influence their potency:
- Substituents on the Pyrrole Ring : Electron-donating groups enhance antibacterial activity.
- Alkyl Chain Length : Shorter chains tend to increase cytotoxicity against cancer cells.
Case Studies
Several case studies have highlighted the potential of pyrroloquinoline derivatives in drug development:
- Study on Antimicrobial Properties :
- Cytotoxicity in Cancer Research :
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural characteristics allow for interactions with biological targets associated with cancer proliferation. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in tumor growth.
- Case Study : In vitro studies demonstrated that derivatives of this compound showed cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells.
Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of pathogens. Research has indicated:
- Broad Spectrum : Effective against both Gram-positive and Gram-negative bacteria.
- Case Study : A study published in Journal of Medicinal Chemistry reported that modifications to the structure enhanced its antibacterial efficacy.
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
The compound shows promise in the development of OLEDs due to its photophysical properties:
- Efficiency : Exhibits high luminescence and stability under operational conditions.
- Case Study : Research indicates that incorporating this compound into OLEDs significantly improves light emission efficiency compared to traditional materials.
Polymer Chemistry
In polymer synthesis, this compound serves as a building block for creating novel polymers with enhanced properties:
- Thermal Stability : Polymers derived from this compound demonstrate improved thermal stability and mechanical strength.
- Case Study : A recent patent application described a method for synthesizing high-performance polymers utilizing this compound as a core monomer.
Organic Synthesis Applications
Synthetic Intermediates
The compound is valuable in organic synthesis as an intermediate for creating more complex molecules:
- Reactivity : Its functional groups allow for various chemical transformations.
- Case Study : Researchers have successfully used this compound to synthesize biologically active heterocycles through multi-step reactions.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., -F, -NO₂): Increase polarity and may enhance binding to polar enzyme active sites .
- Methoxy Groups : Improve solubility due to hydrogen bond acceptor capacity, as seen in the 3,4,5-trimethoxy derivative (HPLC-HRMS-ESI m/z 440.1703) .
- Steric Effects : The 2-methyl group in the target compound may reduce steric hindrance compared to bulkier substituents like nitro groups, favoring interactions with hydrophobic protein pockets.
Heterocyclic Hybrid Derivatives
Incorporation of heterocycles at position 1 of the pyrroloquinolinone core yields hybrid molecules with distinct pharmacological profiles:
Key Observations :
- Thiazolidinone Hybrids: Exhibit dual inhibition of coagulation factors Xa and XIa, highlighting the importance of sulfur-containing heterocycles in anticoagulant design .
Key Observations :
- Recrystallization Efficiency: Higher yields (~77–85%) are achieved for esters like the target compound compared to halogenated analogs (~70%) due to better solubility in 2-propanol .
- Chromatography Necessity : Bulky substituents (e.g., trimethoxy groups) require chromatographic purification, increasing synthesis complexity .
Q & A
Q. What are the standard synthetic routes for 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methylbenzoate?
Methodological Answer : The compound is synthesized via condensation reactions using precursor molecules such as 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-ol and 2-methylbenzoyl chloride. A common protocol involves refluxing the precursors in anhydrous ethyl acetate with catalytic acetic acid, followed by purification via recrystallization from 2-propanol/acetic acid mixtures . Key intermediates like pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives are often prepared using one-pot two-step reactions, as reported for structurally analogous compounds .
Q. How is the compound characterized to confirm its structure and purity?
Methodological Answer : Characterization relies on multi-spectral analysis:
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 165–175 ppm). Discrepancies in chemical shifts should be resolved using 2D NMR (e.g., HSQC, HMBC) to confirm regiochemistry .
- HRMS-ESI : Verify molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
- IR : Confirm ester (C=O at ~1700 cm⁻¹) and dioxo-pyrrolo (C=O at ~1650 cm⁻¹) functionalities .
- Melting Point : Compare with literature values (e.g., 243–245°C for related dioxo-pyrrolo derivatives) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- Ignition Sources : Avoid open flames due to potential organic solvent residues (e.g., ethyl acetate) .
- Storage : Keep in amber glass vials at 2–8°C under inert gas (N2/Ar) to prevent hydrolysis .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with substituent variations?
Methodological Answer :
- Catalyst Screening : Test Pd(PPh3)4 or CuI for coupling reactions involving aryl/heteroaryl groups .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to stabilize intermediates .
- Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction times .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradients) for derivatives with low crystallinity .
Q. How to resolve contradictions in spectral data across studies (e.g., NMR shifts)?
Methodological Answer :
- Solvent Effects : Replicate experiments in deuterated solvents (CDCl3 vs. DMSO-d6) to assess solvent-induced shifts .
- Dynamic Effects : Analyze temperature-dependent NMR for conformational equilibria (e.g., rotamers) .
- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., hydrolyzed esters) that distort spectral signals .
Q. What strategies are used to study structure-activity relationships (SAR) for bioactivity?
Methodological Answer :
- Substituent Libraries : Synthesize analogs with varied substituents (e.g., 8-iodo, 4-chlorophenyl) to map electronic/steric effects .
- Docking Studies : Model interactions with target proteins (e.g., kinases) using the dioxo-pyrrolo core as a hydrogen-bond acceptor .
- In Vitro Assays : Prioritize derivatives with logP <5 (calculated via ACD/Labs) for membrane permeability in cellular models .
Q. How to address instability of the dioxo-pyrrolo moiety under acidic/basic conditions?
Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
